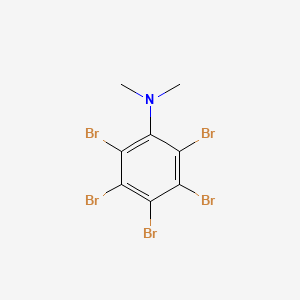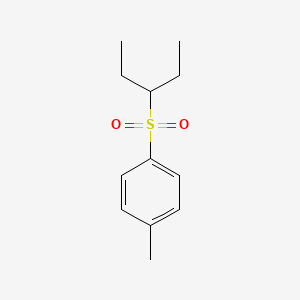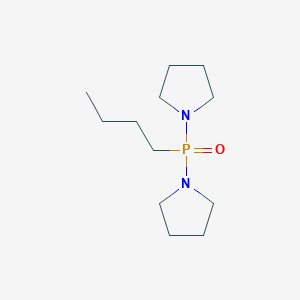
2,3,4,5,6-Pentabromo-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5,6-Pentabromo-N,N-dimethylaniline is a brominated aromatic amine. This compound is characterized by the presence of five bromine atoms attached to a benzene ring and a dimethylamino group. It is known for its significant applications in various fields, including organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentabromo-N,N-dimethylaniline typically involves the bromination of N,N-dimethylaniline. The process begins with the nitration of benzene to form nitrobenzene, followed by reduction to aniline. The aniline is then methylated to form N,N-dimethylaniline. Finally, the bromination of N,N-dimethylaniline is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide under controlled conditions to achieve the desired pentabrominated product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination step is particularly critical and is often optimized to minimize the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5,6-Pentabromo-N,N-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amines or other reduced products.
Aplicaciones Científicas De Investigación
2,3,4,5,6-Pentabromo-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,3,4,5,6-Pentabromo-N,N-dimethylaniline involves its interaction with various molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to participate in electrophilic aromatic substitution reactions. The dimethylamino group can donate electrons, stabilizing intermediates and facilitating reactions. The compound’s effects are mediated through its interaction with cellular proteins and enzymes, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,4,5,6-Pentabromobenzyl alcohol
- 2,3,4,5,6-Pentabromophenol
- 2,3,4,5,6-Pentabromotoluene
Uniqueness
2,3,4,5,6-Pentabromo-N,N-dimethylaniline is unique due to the presence of both bromine atoms and a dimethylamino group. This combination imparts distinct chemical properties, making it more reactive and versatile in various chemical reactions compared to its analogs .
Propiedades
Número CAS |
64230-09-7 |
|---|---|
Fórmula molecular |
C8H6Br5N |
Peso molecular |
515.66 g/mol |
Nombre IUPAC |
2,3,4,5,6-pentabromo-N,N-dimethylaniline |
InChI |
InChI=1S/C8H6Br5N/c1-14(2)8-6(12)4(10)3(9)5(11)7(8)13/h1-2H3 |
Clave InChI |
BHYPWPIFLUFIQY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C(=C(C(=C1Br)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Aminoethyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B14489207.png)







![Diethyl 2-[(diethylphosphoryl)methyl]butanedioate](/img/structure/B14489236.png)


![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-phenylalanine](/img/structure/B14489272.png)

![2-[2-(3,4,5-Trimethoxyanilino)ethoxy]ethan-1-ol](/img/structure/B14489288.png)
